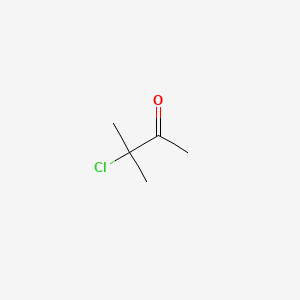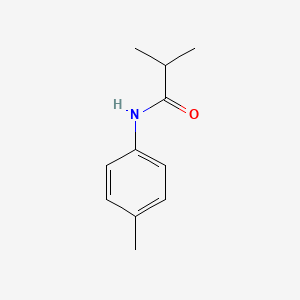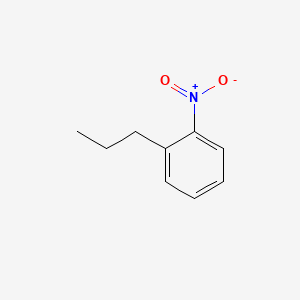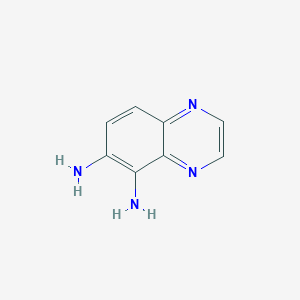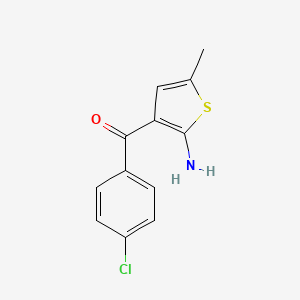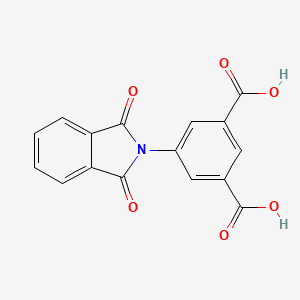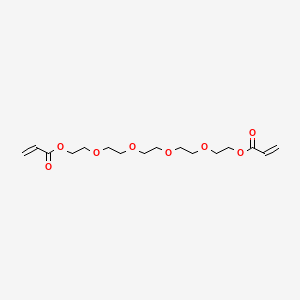
Diacrilato de 3,6,9,12-tetraoxatetradecano-1,14-diilo
Descripción general
Descripción
“3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate” is a chemical compound that is used as a PEG-based PROTAC linker in the synthesis of PROTACs . PROTACs are molecules that contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .
Chemical Reactions Analysis
The specific chemical reactions involving “3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate” are not detailed in the available resources. It is known to be used in the synthesis of PROTACs .Physical And Chemical Properties Analysis
The specific physical and chemical properties of “3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate” are not detailed in the available resources. Its related compound “3,6,9,12-tetraoxatetradecane-1,14-diol” has a molar mass of 238.28 .Mecanismo De Acción
Target of Action
It is known to be used as a linker in the synthesis of protacs . PROTACs are bifunctional molecules that bind to a target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Mode of Action
3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate acts as a linker in PROTACs, connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The compound plays a role in the ubiquitin-proteasome system, a crucial pathway for protein degradation . By facilitating the degradation of specific target proteins, it can influence various biochemical pathways depending on the function of the degraded protein .
Result of Action
The result of the action of 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate is the selective degradation of target proteins . This can lead to various molecular and cellular effects depending on the role of the degraded protein.
Action Environment
The action of 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate, as part of a PROTAC, is influenced by various environmental factors. These include the presence and concentration of the target protein and E3 ligase, the cellular environment, and potentially the physiological and pathological state of the cell .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate in lab experiments include its high purity level, ease of synthesis, and compatibility with various other molecules. However, 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate has limitations, such as its relatively low reactivity and limited solubility in some solvents.
Direcciones Futuras
There are many future directions for 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate research. One potential direction is to explore the use of 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate in the synthesis of new materials with enhanced properties, such as improved mechanical strength or biocompatibility. Another direction is to investigate the potential use of 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate in drug delivery systems, as it has been shown to be biocompatible. Additionally, further studies are needed to understand the mechanism of action of 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate and its potential applications in various fields.
Conclusion
In conclusion, 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate is a diacrylate that has gained attention in scientific research due to its unique properties. It is commonly used in the synthesis of various polymers and materials, and has potential applications in various fields, such as drug delivery and tissue engineering. Further studies are needed to fully understand the mechanism of action of 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate and its potential applications.
Aplicaciones Científicas De Investigación
Sistemas de administración de fármacos
Diacrilato de 3,6,9,12-tetraoxatetradecano-1,14-diilo: se utiliza en sistemas de administración de fármacos debido a su capacidad para formar enlaces biocompatibles y degradables . Su estructura es propicia para crear redes poliméricas que pueden encapsular agentes terapéuticos, lo que permite una liberación controlada. Esta aplicación es particularmente valiosa en el desarrollo de tratamientos que requieren una dosificación precisa durante períodos prolongados.
Bioconjugación
En la bioconjugación, este compuesto sirve como un enlace para unir pequeñas moléculas, péptidos o proteínas a varios sustratos . Su longitud y propiedades de solubilidad lo convierten en una opción ideal para crear bioconjugados estables que conservan la actividad biológica de las moléculas conjugadas.
Hidrogel de PEG
La funcionalidad diacrilato del This compound es fundamental para formar hidrogel de PEG . Estos hidrogeles se utilizan en la ingeniería de tejidos y la medicina regenerativa, ya que proporcionan un andamiaje tridimensional que imita la matriz extracelular, promoviendo el crecimiento y la diferenciación celular.
Agente de entrecruzamiento
Este compuesto actúa como un agente de entrecruzamiento en la síntesis de polímeros, mejorando la resistencia mecánica y la estabilidad de los materiales resultantes . Es particularmente útil para crear polímeros con propiedades específicas, como mayor elasticidad o biodegradabilidad.
Funcionalización de superficie
La funcionalización de la superficie es otra aplicación donde se utiliza el This compound para modificar las propiedades de la superficie de los materiales . Al unir este compuesto a las superficies, los investigadores pueden introducir grupos funcionales que permiten modificaciones químicas adicionales o la unión de biomoléculas.
Síntesis de polímeros
En la síntesis de polímeros, el This compound se utiliza como un bloque de construcción para crear nuevos polímeros . Su capacidad de participar en varias reacciones de polimerización lo convierte en un monómero versátil para diseñar polímeros con propiedades personalizadas para aplicaciones específicas.
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-prop-2-enoyloxyethoxy)ethoxy]ethoxy]ethoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O8/c1-3-15(17)23-13-11-21-9-7-19-5-6-20-8-10-22-12-14-24-16(18)4-2/h3-4H,1-2,5-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUOZEBZJUUBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOCCOCCOCCOCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90207985 | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59256-52-9 | |
| Record name | 1,1′-(3,6,9,12-Tetraoxatetradecane-1,14-diyl) di-2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59256-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059256529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diyl diacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90207985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6,9,12-tetraoxatetradecane-1,14-diyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.052 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


